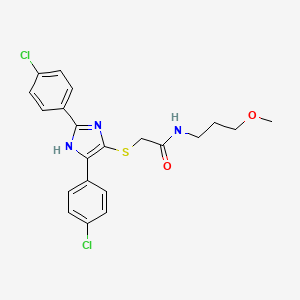
2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is primarily expressed in nociceptive neurons. The TRPV1 channel plays a critical role in pain sensation and has been implicated in a variety of pathological conditions, including chronic pain, inflammation, and cancer.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has identified certain derivatives of 1H-imidazol-1-yl, such as omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide, to exhibit significant anticonvulsant activity. These derivatives are synthesized in a two-step process and have shown effectiveness against seizures induced by maximal electroshock (MES) (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Inhibition of Fatty Acid Synthesis
Chloroacetamides, including 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) acetamide, have been utilized as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops. These compounds have been found to inhibit fatty acid synthesis in certain species, such as the green alga Scenedesmus acutus (Weisshaar & Böger, 1989).
Antibacterial Agents
Compounds like 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives have shown significant antibacterial activity. These derivatives were synthesized starting from common intermediates and have been tested for their effectiveness against various bacterial strains (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Eigenschaften
IUPAC Name |
2-[[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O2S/c1-28-12-2-11-24-18(27)13-29-21-19(14-3-7-16(22)8-4-14)25-20(26-21)15-5-9-17(23)10-6-15/h3-10H,2,11-13H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVIGXGWQDBINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

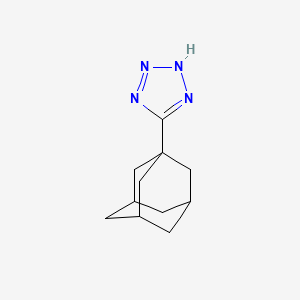
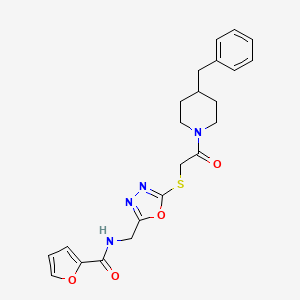
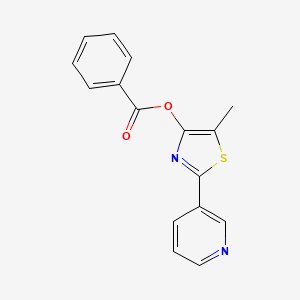
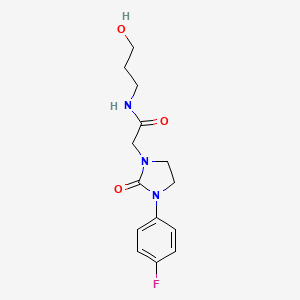
![N-(3,5-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2578934.png)

![2-Chloro-N-[2-(1-methylindazol-3-yl)propan-2-yl]acetamide](/img/structure/B2578936.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide](/img/structure/B2578937.png)

![Ethyl 4-[4-[[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2578941.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2578942.png)

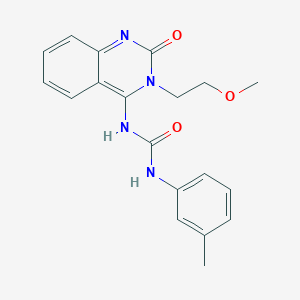
![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2578948.png)